molecular formula C14H15N3 B3432525 2'-Aminoacetophenone phenylhydrazone CAS No. 40754-13-0

2'-Aminoacetophenone phenylhydrazone

Cat. No.: B3432525
CAS No.: 40754-13-0
M. Wt: 225.29 g/mol
InChI Key: OHOPPWNOBIEEIT-UHFFFAOYSA-N
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Description

2’-Aminoacetophenone phenylhydrazone is an organic compound with the molecular formula C14H15N3. It is a derivative of acetophenone and phenylhydrazine, characterized by the presence of an amino group at the ortho position of the acetophenone moiety and a phenylhydrazone group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-aminoacetophenone phenylhydrazone typically involves the condensation reaction between 2’-aminoacetophenone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods: In an industrial setting, the production of 2’-aminoacetophenone phenylhydrazone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’-Aminoacetophenone phenylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate immune cell bioenergetics by affecting mitochondrial respiration and bioenergetics through the Ppargc1a/Esrra axis . This modulation leads to changes in pyruvate transport into mitochondria, impacting ATP production and cellular metabolism.

Comparison with Similar Compounds

    2’-Aminoacetophenone: A precursor in the synthesis of 2’-aminoacetophenone phenylhydrazone.

    Phenylhydrazine: Another precursor used in the synthesis.

    Acetophenone Derivatives: Compounds with similar structural features and reactivity.

Uniqueness: 2’-Aminoacetophenone phenylhydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to modulate immune cell bioenergetics sets it apart from other similar compounds.

Properties

CAS No.

40754-13-0

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(N-anilino-C-methylcarbonimidoyl)aniline

InChI

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3

InChI Key

OHOPPWNOBIEEIT-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N

SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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